

# Levsinex (Hyoscyamine Sulfate Extended-Release) ADME Profile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Levsinex

Cat. No.: B14122585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of **Levsinex**, an extended-release formulation of hyoscyamine sulfate. The information is compiled from publicly available data to assist researchers, scientists, and drug development professionals in understanding the pharmacokinetic properties of this anticholinergic agent.

## Introduction

**Levsinex** is an extended-release oral formulation containing hyoscyamine sulfate, a tropane alkaloid that acts as a competitive antagonist of muscarinic acetylcholine receptors. Its therapeutic effects are primarily attributed to its ability to reduce smooth muscle spasms and inhibit glandular secretions. A thorough understanding of its ADME profile is critical for optimizing its therapeutic use and for the development of future drug delivery systems.

## Absorption

Hyoscyamine is readily and completely absorbed from the gastrointestinal tract following oral administration.<sup>[1][2]</sup> **Levsinex**, as an extended-release formulation, is designed to provide a controlled and predictable release of hyoscyamine over a 12-hour period.<sup>[1]</sup>

Experimental Protocol: Bioavailability and Absorption Rate Studies (General Methodology)

While specific protocols for **Levsinex** are not publicly detailed, a typical bioavailability and absorption rate study for an extended-release oral dosage form would involve the following:

- Study Design: A randomized, crossover study in healthy adult volunteers.
- Treatment Arms:
  - Test Product: **Levsinex** (hyoscyamine sulfate extended-release)
  - Reference Product: An immediate-release hyoscyamine sulfate solution or tablet.
- Procedure:
  - Subjects are fasted overnight before drug administration.
  - A single oral dose of the test or reference product is administered with a standardized volume of water.
  - Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
  - Plasma is separated from the blood samples and stored frozen until analysis.
- Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used to quantify hyoscyamine concentrations in plasma samples.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (peak plasma concentration), and Tmax (time to reach Cmax). Relative bioavailability is calculated as the ratio of the dose-normalized AUC of the test product to the reference product.

Quantitative Data: Absorption

| Parameter                       | Levsinex<br>(Extended-Release<br>Capsules) | Levsinex<br>(Extended-Release<br>Tablets) | Immediate-Release<br>Formulations |
|---------------------------------|--------------------------------------------|-------------------------------------------|-----------------------------------|
| Relative Bioavailability        | ~81% of conventional tablets[1]            | ~92% of conventional tablets[1]           | N/A                               |
| Tmax (Peak Blood Concentration) | 2.5–5 hours[1]                             | ~4 hours[1]                               | Not Specified                     |

## Distribution

Following absorption, hyoscyamine is widely distributed throughout the body.[2] It has the ability to cross the blood-brain barrier, which can lead to central nervous system effects.[3]

Experimental Protocol: Plasma Protein Binding and Volume of Distribution Studies (General Methodology)

- Plasma Protein Binding:
  - Method: Equilibrium dialysis or ultracentrifugation are common *in vitro* methods.
  - Procedure: Human plasma is incubated with a known concentration of hyoscyamine. The free and protein-bound fractions of the drug are then separated and quantified.
- Volume of Distribution:
  - Method: This is typically calculated from data obtained in intravenous pharmacokinetic studies.
  - Procedure: A known dose of hyoscyamine is administered intravenously, and plasma concentrations are measured over time. The volume of distribution is calculated using the formula  $V_d = \text{Dose} / \text{AUC} * \text{kel}$ , where kel is the elimination rate constant.

Quantitative Data: Distribution

| Parameter                   | Value                                                                    |
|-----------------------------|--------------------------------------------------------------------------|
| Plasma Protein Binding      | Approximately 50% <sup>[3]</sup>                                         |
| Volume of Distribution (Vd) | 1.2-1.9 L/kg (adults); 1.1-3.7 L/kg (children 4-16 years) <sup>[4]</sup> |

## Metabolism

Hyoscyamine is metabolized in the liver.<sup>[3]</sup> The primary metabolic pathway is hydrolysis of the ester linkage, which breaks down hyoscyamine into its constituent molecules: tropic acid and tropine.<sup>[2]</sup> A smaller fraction may undergo glucuronidation to form hyoscyamine glucuronide.<sup>[4]</sup> It is important to note that a significant portion of the administered dose is excreted unchanged.<sup>[2]</sup>

### Experimental Protocol: In Vitro and In Vivo Metabolism Studies (General Methodology)

- In Vitro Studies:
  - Method: Incubation of hyoscyamine with human liver microsomes or hepatocytes.
  - Procedure: Hyoscyamine is added to a preparation of liver enzymes, and the formation of metabolites is monitored over time using techniques like LC-MS/MS. This helps to identify the specific cytochrome P450 (CYP) enzymes involved in any oxidative metabolism, although hydrolysis is the main route.
- In Vivo Studies:
  - Method: Analysis of urine and feces from subjects administered hyoscyamine.
  - Procedure: Following administration of a radiolabeled or unlabeled dose of hyoscyamine, urine and feces are collected. The samples are then analyzed to identify and quantify the parent drug and its metabolites.

### Metabolic Pathway of Hyoscyamine



[Click to download full resolution via product page](#)

Caption: Primary metabolic pathways of hyoscyamine.

## Excretion

The primary route of elimination for hyoscyamine and its metabolites is through the kidneys via urine.<sup>[1][2]</sup> A substantial portion of the drug is excreted as the unchanged parent compound within the first 12 hours of administration.<sup>[2]</sup>

Experimental Protocol: Excretion and Mass Balance Studies (General Methodology)

- Study Design: A single-dose study in healthy volunteers, often using radiolabeled hyoscyamine.
- Procedure:
  - A single dose of radiolabeled hyoscyamine is administered.
  - Urine and feces are collected at regular intervals for a period sufficient to ensure complete excretion (typically 5-7 half-lives).
  - The total radioactivity in urine and feces is measured to determine the mass balance.
  - Urine samples are analyzed by radio-HPLC or LC-MS/MS to determine the proportion of unchanged hyoscyamine and its metabolites.

- Renal Clearance: This is calculated from plasma concentration data and the rate of urinary excretion.

#### Quantitative Data: Excretion

| Parameter                             | Value                                                    |
|---------------------------------------|----------------------------------------------------------|
| Primary Route of Excretion            | Urine <a href="#">[1]</a> <a href="#">[2]</a>            |
| Unchanged Drug in Urine               | Majority of the dose within 12 hours <a href="#">[2]</a> |
| Half-Life (Immediate-Release)         | 2–3.5 hours <a href="#">[2]</a>                          |
| Half-Life (Extended-Release Capsules) | About 5–7 hours <a href="#">[1]</a>                      |
| Half-Life (Extended-Release Tablets)  | About 7–9 hours <a href="#">[1]</a>                      |

## ADME Summary Workflow

The following diagram illustrates the overall ADME process for **Levsinex**.



[Click to download full resolution via product page](#)

Caption: Overall ADME workflow for orally administered **Levsinex**.

## Conclusion

**Levsinex** provides extended-release delivery of hyoscyamine, which is well-absorbed and widely distributed. Its metabolism primarily involves hydrolysis in the liver, and the parent drug and its metabolites are mainly excreted in the urine. The pharmacokinetic profile of **Levsinex**

supports its twice-daily dosing regimen. Further research into the specific enzymes involved in its metabolism and transport could provide additional insights for drug development and optimization.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. drugs.com [drugs.com]
- 2. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]
- 3. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 4. reference.medscape.com [reference.medscape.com]
- To cite this document: BenchChem. [Levsinex (Hyoscyamine Sulfate Extended-Release) ADME Profile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14122585#levsinex-absorption-distribution-metabolism-and-excretion-adme-profile>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)